molecular formula C18H16ClF3N2O2 B251600 2-chloro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide

2-chloro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide

Cat. No. B251600
M. Wt: 384.8 g/mol
InChI Key: CZGGAIIXLZSNAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a type of benzamide derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide is not fully understood. However, it has been proposed that this compound may exert its therapeutic effects by inhibiting the activity of certain enzymes or modulating specific signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide can induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. In addition, it has been reported to have a favorable safety profile with no significant adverse effects observed in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-chloro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide in lab experiments is its potential therapeutic applications. This compound has been shown to possess antitumor, anti-inflammatory, and analgesic properties, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the research on 2-chloro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide. One direction is to investigate its potential use in combination with other drugs or therapies to enhance its therapeutic efficacy. Another direction is to explore its mechanism of action in more detail to identify new targets for drug development. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in human clinical trials.

Synthesis Methods

The synthesis of 2-chloro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide has been reported using various methods. One of the most common methods involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 2-morpholin-4-ylbenzoic acid in the presence of thionyl chloride. The resulting product is then treated with N-methylmorpholine to obtain the final product. Other methods involve the use of different reagents and solvents to achieve the desired product.

Scientific Research Applications

2-chloro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, anti-inflammatory, and analgesic properties. This compound has also been investigated for its potential use in the treatment of various diseases, including cancer, arthritis, and neuropathic pain.

properties

Molecular Formula

C18H16ClF3N2O2

Molecular Weight

384.8 g/mol

IUPAC Name

2-chloro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C18H16ClF3N2O2/c19-14-4-2-1-3-13(14)17(25)23-15-11-12(18(20,21)22)5-6-16(15)24-7-9-26-10-8-24/h1-6,11H,7-10H2,(H,23,25)

InChI Key

CZGGAIIXLZSNAI-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=CC=C3Cl

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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